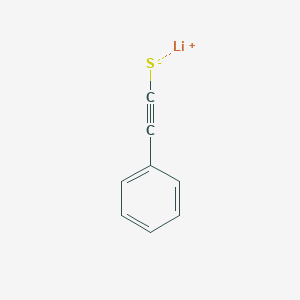
lithium;2-phenylethynethiolate
描述
Lithium;2-phenylethynethiolate is an organolithium compound characterized by the presence of a lithium atom bonded to a 2-phenylethynethiolate group
准备方法
Synthetic Routes and Reaction Conditions: Lithium;2-phenylethynethiolate can be synthesized through the reaction of lithium acetylide with phenylthiol. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
LiC2H+PhSH→LiC2PhS
where LiC₂H is lithium acetylide and PhSH is phenylthiol.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Lithium;2-phenylethynethiolate can undergo oxidation reactions, forming disulfides or sulfoxides depending on the oxidizing agent used.
Reduction: The compound can be reduced to form lithium phenylethynethiolate, which can further react with electrophiles.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Lithium phenylethynethiolate.
Substitution: Various substituted phenylethynethiolate derivatives.
科学研究应用
Lithium;2-phenylethynethiolate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is investigated for its use in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which lithium;2-phenylethynethiolate exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can mimic magnesium ions in biological systems, affecting enzyme activity and cellular signaling pathways. The phenylethynethiolate group can participate in nucleophilic attacks, facilitating the formation of new chemical bonds.
相似化合物的比较
Lithium acetylide: Similar in structure but lacks the phenylthiolate group.
Phenylethynethiol: Contains the phenylethynethiolate group but lacks the lithium atom.
Organolithium reagents: Such as butyllithium and phenyllithium, which are used in similar synthetic applications.
Uniqueness: Lithium;2-phenylethynethiolate is unique due to the combination of the lithium ion and the phenylethynethiolate group, which imparts distinct reactivity and stability compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
属性
IUPAC Name |
lithium;2-phenylethynethiolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S.Li/c9-7-6-8-4-2-1-3-5-8;/h1-5,9H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHJAONHSVHSP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C#C[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















